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Ondansetron-d5

Cat. No.: B1165215
M. Wt: 298.39
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Drug Research

Isotopic labeling is a crucial technique in pharmaceutical research, offering unparalleled insights into how drugs are processed by the body. musechem.com It allows scientists to trace the pathways of drugs, understand their interactions, and study their pharmacokinetics and pharmacodynamics with high precision. musechem.com Key applications include studying absorption, distribution, metabolism, and excretion (ADME) processes. iris-biotech.demusechem.com Stable isotopes, in particular, have seen increased use due to their greater availability and safety compared to radioisotopes. iris-biotech.de They are widely applied in quantitative metabolomics and proteomics, enabling accurate measurements and identification of biomarkers. iris-biotech.de

Role of Deuteration in Pharmaceutical Development

Deuteration involves the substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612). nih.govtandfonline.com Despite being a subtle structural modification, this can have a substantial impact on various drug characteristics. nih.gov A key use of deuteration is to reduce metabolism at vulnerable sites on the drug molecule, often referred to as soft spots. nih.gov This can improve the pharmacokinetic properties of a compound, potentially resulting in lower and/or less frequent dosing. nih.gov The carbon-deuterium bond is more resistant to oxidative processes, such as those catalyzed by CYP450 enzymes, compared to the carbon-hydrogen bond. tandfonline.comresearchgate.net This increased metabolic stability can lead to increased drug exposure and half-life in the body. Deuteration can also potentially decrease the formation of non-selective drug metabolites, thereby improving drug selectivity and potentially reducing toxicity by altering drug metabolism pathways. nih.gov

Overview of Ondansetron (B39145) and its Deuterated Analog, Ondansetron-d5

Ondansetron is a medication primarily used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, migraines, or surgery. wikipedia.org It is a selective blocking agent of the serotonin (B10506) 5-HT3 receptor type. wikipedia.orgfda.govdrugbank.com Ondansetron is extensively metabolized in the liver, primarily through hydroxylation on the indole (B1671886) ring followed by glucuronide or sulfate (B86663) conjugation, involving CYP1A2, CYP2D6, and CYP3A4 enzymes. mims.comglowm.comdrugbank.comdrugs.com

This compound is a deuterium-labeled analog of ondansetron. medchemexpress.com It is specifically labeled with five deuterium atoms, typically in the methylimidazole ring and/or the methylene (B1212753) group linking the imidazole (B134444) to the carbazole (B46965) core. lgcstandards.comaxios-research.com The molecular formula of this compound is C₁₈H₁₆D₅N₃O, with a molecular weight of 300.42 g/mol , compared to ondansetron's molecular formula of C₁₈H₁₉N₃O and molecular weight of 293.370 g/mol . wikipedia.orgweblivelink.comwikidata.org This isotopic labeling makes this compound particularly useful in analytical applications, especially in conjunction with mass spectrometry. iris-biotech.desymeres.com

Properties

Molecular Formula

C18H14D5N3O

Molecular Weight

298.39

Origin of Product

United States

Synthesis and Structural Characterization of Ondansetron D5

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of deuterated compounds like Ondansetron-d5 involves strategic methods to selectively introduce deuterium atoms into the molecule. Two primary approaches for deuterium incorporation are hydrogen-deuterium exchange methodologies and de novo synthesis using deuterated precursors.

Hydrogen-Deuterium Exchange Methodologies

Hydrogen-deuterium exchange (H-D exchange) is a common method for introducing deuterium into organic molecules. This technique involves replacing exchangeable hydrogen atoms with deuterium from a deuterated solvent or reagent under specific reaction conditions. The rate and extent of H-D exchange are influenced by factors such as temperature, pH, catalyst presence, and the nature of the C-H bond being targeted. While general H-D exchange can occur at various sites, achieving site-specific labeling, as seen in this compound with deuterium on the methylimidazole ring nih.gov, often requires carefully controlled conditions or the use of catalysts that favor exchange at particular positions. Monitoring the H-D exchange reaction can be performed using techniques like electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) by evaluating the dynamic isotopic purity changes.

De Novo Synthesis Approaches for Deuterated Moieties

De novo synthesis involves constructing the deuterated molecule from smaller, pre-deuterated building blocks or precursors. This approach allows for precise placement of deuterium atoms at desired positions within the molecular structure. For this compound, this would involve synthesizing the methylimidazole moiety with deuterium atoms already incorporated into the methyl group and the 4 and 5 positions of the imidazole (B134444) ring, and then coupling this deuterated intermediate with the carbazole (B46965) core of ondansetron (B39145). This method offers greater control over the labeling pattern compared to general H-D exchange, which can be less selective. The development of efficient methodologies for the selective incorporation of deuterium atoms from readily available starting materials is crucial for the synthesis of deuterated molecules.

Isotopic Purity and Enrichment Analysis

Ensuring the isotopic purity and determining the level of deuterium enrichment are critical steps in the characterization of deuterated compounds like this compound. Isotopic purity refers to the percentage of molecules that contain the intended number of deuterium atoms at the specified positions, while isotopic enrichment is the mole fraction of the heavy isotope at a given site.

High-resolution mass spectrometry (HRMS), particularly ESI-HRMS, is a powerful tool for studying the isotopic purity of deuterium-labeled organic compounds. This technique allows for the assignment and distinction of corresponding hydrogen/deuterium (H/D) isotopolog ions, enabling the calculation of isotopic purity based on relative abundance. Ultraperformance liquid chromatography (UPLC)-HRMS can also be used for this analysis, providing consistent isotopic purity values.

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for evaluating isotopic enrichment and confirming the structural integrity and the positions of labeled atoms in deuterated compounds. Quantitative NMR (qNMR), combining both ¹H and ²H NMR, can be used to determine the isotopic abundance of deuterated reagents, offering high accuracy for both partially and fully labeled compounds.

Spectroscopic and Chromatographic Characterization Techniques for Labeled Compounds

Spectroscopic and chromatographic techniques are indispensable for the comprehensive characterization of this compound, confirming its structure, purity, and isotopic incorporation.

Mass Spectrometry (MS), including ESI-HRMS and LC-MS, is widely used for the identification and quantification of deuterated compounds. MS can confirm the molecular weight of the deuterated analog and verify the number of deuterium atoms incorporated by observing the mass shift compared to the non-deuterated compound. ESI-HRMS/MS can provide further information on the deuterium-labeled position characterization through fragmentation analysis. Deuterated compounds are frequently used as internal standards in MS-based quantitative analyses due to their similar chemical properties to the non-deuterated analyte but distinct mass.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and potentially ¹³C NMR, is crucial for confirming the structure and the specific locations of deuterium atoms within the molecule. The absence or reduction of signals in the ¹H NMR spectrum at the positions where deuterium has been incorporated provides direct evidence of successful labeling. ²H NMR can directly detect the deuterium atoms.

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or mass spectrometry (LC-MS), is used to assess the chemical purity of this compound and to separate it from impurities or the non-deuterated form. RP-HPLC methods utilizing C18 columns and specific mobile phases have been developed for the analysis of ondansetron and its related substances. The retention time of Ondansetron hydrochloride has been reported in various HPLC methods.

Other spectroscopic methods like Raman spectroscopy can also distinguish deuterated bonds based on characteristic vibrational signatures.

These analytical techniques, when used in combination, provide robust confirmation of the successful synthesis and detailed structural characterization of this compound, ensuring its quality and suitability for its intended applications.

Advanced Analytical Methodologies Utilizing Ondansetron D5

Development and Validation of Bioanalytical Methods

The development and validation of bioanalytical methods using Ondansetron-d5 as an internal standard are essential for quantifying ondansetron (B39145) in biological samples such as plasma, serum, or urine. These methods must meet stringent regulatory guidelines to ensure the data generated is reliable for pharmacokinetic, bioavailability, and bioequivalence studies. nih.govscielo.brresearchgate.netnih.gov

LC-MS/MS is a widely used technique for the quantification of drugs and metabolites in biological matrices due to its sensitivity and selectivity. This compound is frequently employed as an internal standard in LC-MS/MS methods for ondansetron analysis. nih.govresearchgate.netnih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in LC-MS/MS because it behaves similarly to the analyte (ondansetron) during chromatographic separation and ionization, but is distinguishable by mass spectrometry. This allows for accurate compensation of matrix effects and variations in ionization efficiency, which are common challenges in LC-MS/MS analysis of biological samples. nih.gov

Validated LC-MS/MS methods utilizing labeled ondansetron as an internal standard have been developed for the determination of ondansetron in various biological matrices, including human plasma and cerebrospinal fluid (CSF). researchgate.netnih.gov These methods often involve positive ion mode electrospray ionization (ESI) and multiple reaction monitoring (MRM) for quantification. researchgate.net For example, one method used MRM transitions of m/z 294.0→169.7 for ondansetron and m/z 326.0→291.0 for a different internal standard (midazolam) in rat plasma analysis. While this example uses a different internal standard, it illustrates the typical LC-MS/MS approach where a specific transition for the analyte and internal standard are monitored. researchgate.net The principle remains the same when using this compound; specific MRM transitions for both ondansetron and this compound would be monitored.

While LC-MS/MS is the predominant technique where this compound is used as an internal standard, other analytical techniques are also employed for ondansetron analysis. These may include HPLC with UV detection or other spectroscopic methods. austinpublishinggroup.comnih.govnewbioworld.org However, the use of stable isotope-labeled internal standards like this compound is most critical in mass spectrometry-based methods where subtle variations in ionization can significantly impact quantification. In techniques like HPLC-UV, while internal standards are used to improve precision and accuracy by compensating for variations in injection volume and flow rate, a non-isotopically labeled internal standard with similar chromatographic properties to the analyte is often sufficient. nih.govresearchgate.net Nevertheless, the principles of method development and validation, including assessing parameters like linearity, accuracy, and precision, are applicable across various chromatographic and spectroscopic approaches used for ondansetron analysis. austinpublishinggroup.comresearchgate.netresearchgate.net

Quantification of Ondansetron in Complex Matrices using this compound as Internal Standard

The quantification of ondansetron in complex biological matrices necessitates robust analytical methods, and this compound serves as a reliable internal standard to achieve this. Its isotopic nature ensures that it undergoes similar extraction and ionization processes as the analyte, allowing for accurate correction of matrix effects and other variations inherent in biological samples.

Effective sample preparation is crucial for the accurate quantification of ondansetron in biological matrices using this compound as an internal standard. Biological samples like plasma or serum contain numerous endogenous compounds that can interfere with the analytical measurement. Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.govresearchgate.netresearchgate.net

Protein precipitation is a simple and rapid method where a solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins, leaving the analyte and internal standard in the supernatant. nih.govscielo.brresearchgate.net LLE involves partitioning the analyte and internal standard between two immiscible phases, effectively separating them from many matrix components. researchgate.netnih.govresearchgate.netresearchgate.net SPE utilizes a solid stationary phase to selectively retain the analyte and internal standard while washing away impurities. The choice of sample preparation technique depends on the properties of ondansetron and the matrix, aiming to achieve high recovery of both the analyte and the internal standard while minimizing matrix effects. The internal standard, this compound, is added to the biological sample at an early stage of the sample preparation process to account for potential losses during the subsequent steps.

Calibration curves are fundamental to quantitative analysis using internal standards. To quantify ondansetron using this compound, a series of calibration standards are prepared by spiking known concentrations of ondansetron into a blank biological matrix (e.g., plasma) along with a fixed concentration of this compound. The ratio of the peak area response of ondansetron to the peak area response of this compound is plotted against the corresponding concentrations of ondansetron. scielo.br

Linearity is assessed by determining the correlation coefficient (r or R²) of the calibration curve. A high correlation coefficient (typically > 0.99) indicates a linear relationship between the analyte concentration and the response ratio over the tested concentration range. researchgate.netresearchgate.netnih.gov The linear range of the method is the concentration interval over which linearity, accuracy, and precision are demonstrated. researchgate.net For ondansetron, linear ranges in plasma have been reported, for example, from 0.20 to 120.0 ng/mL nih.gov or 0.2 to 60 ng/mL researchgate.netnih.gov. Weighted linear regression (e.g., 1/x or 1/x²) is often applied to the calibration curve to improve accuracy, particularly at lower concentrations. scielo.brnih.govmdpi.com

Method accuracy and precision are critical parameters evaluated during the validation of bioanalytical methods using this compound. Accuracy assesses how close the measured values are to the true concentrations, while precision assesses the reproducibility of the measurements. These are typically evaluated by analyzing quality control (QC) samples prepared at different concentrations within the calibration range. scielo.brresearchgate.net

Accuracy is often expressed as the percentage recovery or relative error (%RE), and acceptance criteria are usually within ±15% of the nominal concentration, except for the lower limit of quantification (LLOQ), where ±20% may be acceptable. scielo.brmdpi.com Precision is typically expressed as the percentage coefficient of variation (%CV) or relative standard deviation (%RSD), and acceptance criteria are usually ≤ 15%, except for the LLOQ, where ≤ 20% may be acceptable. scielo.brnih.govresearchgate.netmdpi.com Both intra-assay (within a single analytical run) and inter-assay (between different analytical runs) precision and accuracy are evaluated. scielo.brresearchgate.netnih.govresearchgate.net

Studies have reported good accuracy and precision for ondansetron quantification methods using internal standards. For instance, intra-assay precisions ranging from 1.6% to 7.7% and inter-assay precisions from 2.1% to 5.1% have been observed in human plasma using LC-MS/MS. researchgate.netnih.gov Accuracy values have been reported within the range of 97.3% to 108.2%. researchgate.netnih.gov The reliability of this compound as an internal standard contributes significantly to achieving these acceptable levels of accuracy and precision, ensuring the validated method is suitable for its intended purpose, such as supporting pharmacokinetic studies. nih.govnih.gov

Validation ParameterReported Range/Value (Example)Acceptance Criteria (Typical)Source
Linearity (R²)> 0.99 researchgate.netresearchgate.netnih.gov> 0.99 researchgate.netnih.gov
Intra-assay Precision (%CV/RSD)1.6% - 7.7% researchgate.netnih.gov≤ 15% (≤ 20% at LLOQ) scielo.brnih.govresearchgate.netmdpi.com
Inter-assay Precision (%CV/RSD)2.1% - 5.1% researchgate.netnih.gov≤ 15% (≤ 20% at LLOQ) scielo.brnih.govresearchgate.netmdpi.com
Intra-assay Accuracy (%RE)97.5% - 108.2% researchgate.netnih.gov±15% (±20% at LLOQ) scielo.brmdpi.com
Inter-assay Accuracy (%RE)97.3% - 107.0% researchgate.netnih.gov±15% (±20% at LLOQ) scielo.brmdpi.com
Recovery98.0% - 103.1% (from plasma) nih.govTypically > 80% nih.gov
Matrix Effect (IS-normalized matrix factor)Close to 1.0 nih.govWithin ±15% mdpi.com nih.govmdpi.com

Assessment of Matrix Effects and Ion Suppression

Matrix effects, including ion suppression or enhancement, are a significant concern in LC-MS/MS analysis of biological samples. These effects are caused by co-eluting endogenous or exogenous compounds from the sample matrix that interfere with the ionization efficiency of the analyte and the internal standard in the mass spectrometer source. wikipedia.org The use of a stable isotope-labeled internal standard such as this compound is a common strategy to assess and compensate for matrix effects. bioanalysis-zone.comwikipedia.org

In studies utilizing this compound as an internal standard for quantifying ondansetron, matrix effects are typically evaluated by comparing the detector response of the analyte and the internal standard in the presence of extracted matrix to their response in a neat solution (without matrix components). wikipedia.org A significant ion suppression for ondansetron has been observed in certain matrices, such as rat brain microdialysate and artificial cerebrospinal fluid (aCSF). nih.govnih.gov Despite this, when this compound is used as the internal standard, the IS-normalized matrix factor is often close to 1.0. nih.govnih.gov This indicates that while ion suppression may occur, the internal standard undergoes a similar degree of suppression as the analyte, allowing for accurate quantification through normalization. bioanalysis-zone.comwikipedia.org

Strategies to mitigate ion suppression when using this compound include optimizing chromatographic conditions to separate the analyte and IS from interfering matrix components or employing more extensive sample preparation techniques. wikipedia.orgnih.gov However, the effectiveness of the internal standard in compensating for the matrix effect often allows for simpler sample preparation methods, such as protein precipitation, while still maintaining method validity. nih.govresearchgate.net

Lower Limit of Quantification (LLOQ) and Detection (LOD) Determination

The Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) are critical validation parameters that define the sensitivity of an analytical method. The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision, while the LOD is the lowest concentration that can be reliably detected.

In analytical methods employing this compound as an internal standard for ondansetron quantification by LC-MS/MS, the LLOQ and LOD are experimentally determined. These values are influenced by factors such as the sensitivity of the mass spectrometer, the efficiency of sample preparation, and the presence of matrix effects.

Reported LLOQ values for ondansetron in various matrices using methods with a labeled internal standard (including potentially this compound, although not always explicitly stated in the abstract as -d5) demonstrate high sensitivity. For instance, an LC-MS/MS method for ondansetron in rat serum reported an LLOQ of 0.01 µg/mL, and in microdialysate, an LLOQ of 0.025 ng/mL. nih.govnih.gov Another LC-MS/MS method for ondansetron in human plasma and CSF reported LLOQ values of 0.25 ng/mL in plasma and 0.025 ng/mL in CSF. nih.gov These low LLOQ values highlight the sensitivity achievable with LC-MS/MS methods utilizing an appropriate internal standard like this compound, enabling the detection and quantification of low concentrations of ondansetron in biological samples.

Table 1: Reported LLOQ Values for Ondansetron in Various Matrices

MatrixAnalytical MethodInternal Standard UsedLLOQReference
Rat SerumLC-MS/MSLabeled Ondansetron0.01 µg/mL nih.govnih.gov
Rat MicrodialysateLC-MS/MSLabeled Ondansetron0.025 ng/mL nih.govnih.gov
Human PlasmaLC-MS/MSLabeled Ondansetron0.25 ng/mL nih.gov
Human CSFLC-MS/MSLabeled Ondansetron0.025 ng/mL nih.gov

Note: While the references indicate a "labeled ondansetron" was used as the internal standard, this compound is a common and likely choice for this purpose in LC-MS/MS methods due to its isotopic labeling.

Method Transferability and Robustness Studies

Method transferability and robustness are essential aspects of analytical method validation, ensuring that the method can be reliably performed in different laboratories or under slightly varied conditions while yielding consistent results. Robustness specifically assesses the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Studies involving analytical methods that utilize this compound as an internal standard for ondansetron quantification often include robustness testing as part of the validation process. These tests typically involve making minor changes to parameters such as mobile phase composition, flow rate, column temperature, or detection wavelength (for UV detection methods, though LC-MS/MS is more common with this compound). actapharmsci.comsphinxsai.comiraj.in The impact of these variations on method performance, including parameters like retention time, peak area, and resolution, is evaluated. A robust method will show no significant changes in these parameters under the tested variations. actapharmsci.comsphinxsai.comiraj.injddtonline.info

While specific data on the transferability of methods explicitly using this compound across different laboratories is less commonly detailed in publicly available abstracts, the successful validation of robustness according to regulatory guidelines (such as ICH, FDA, and EMA) nih.govnih.govnih.govactapharmsci.comiraj.in implies that the method is reliable and likely transferable, assuming similar equipment and trained personnel are available. The use of a stable isotope-labeled internal standard like this compound contributes significantly to the robustness of LC-MS/MS methods by compensating for minor variations in sample processing and instrument response that might occur during method transfer or under slightly altered conditions. bioanalysis-zone.com

Mechanistic Investigations of Drug Metabolism Using Ondansetron D5

Elucidation of Metabolic Pathways via Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating complex metabolic pathways. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic transformation. This phenomenon, known as the kinetic isotope effect (KIE), is a key principle exploited in metabolism studies. nih.gov

By strategically placing deuterium atoms on the Ondansetron (B39145) molecule, researchers can investigate specific metabolic "soft spots"—positions that are most susceptible to enzymatic attack. If deuteration at a particular site significantly slows down the formation of a known metabolite, it provides strong evidence that this site is a primary point of metabolic activity.

Furthermore, this slowing of a primary metabolic pathway can lead to "metabolic shunting." nih.gov With the main pathway inhibited by the KIE, the drug may be diverted down secondary or previously unobserved metabolic routes. The use of Ondansetron-d5 can, therefore, help in the discovery and characterization of minor metabolites, providing a more complete picture of the drug's biotransformation.

Identification of Ondansetron Metabolites

Ondansetron undergoes extensive metabolism in the body, with less than 10% of a dose being excreted unchanged in the urine. drugbank.comclinpgx.org The primary metabolic pathways are hydroxylation on the indole (B1671886) ring, followed by conjugation with glucuronide or sulfate (B86663). drugbank.comclinpgx.orgnih.gov N-demethylation has also been identified as a minor pathway. clinpgx.orgnih.gov

In studies aimed at identifying and quantifying these metabolites in biological matrices like plasma or urine, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC/MS) analysis. nih.govnih.gov When added to a biological sample, its chemical similarity to the native ondansetron and its metabolites ensures that it behaves almost identically during sample extraction and analysis, correcting for any loss during these steps. However, its different mass allows the mass spectrometer to distinguish it from the unlabeled drug and its metabolites, enabling precise quantification.

The major metabolites of Ondansetron identified through such techniques are listed below.

Metabolite IDNameMetabolic Pathway
M17-HydroxyondansetronHydroxylation
M28-Hydroxyondansetron (B29592)Hydroxylation
M37-Hydroxy-N-desmethylondansetronHydroxylation, N-demethylation
M48-Hydroxy-N-desmethylondansetronHydroxylation, N-demethylation
M5N-desmethylondansetron-7-O-β-D-glucuronideN-demethylation, Hydroxylation, Glucuronidation
-Glucuronide ConjugatesGlucuronidation
-Sulfate ConjugatesSulfation

This table is based on data from studies on Ondansetron metabolism. nih.govnih.govresearchgate.net

In Vitro Metabolic Stability Assessments with this compound

In vitro metabolic stability assays are crucial for predicting a drug's in vivo hepatic clearance. nih.gov These experiments typically involve incubating the drug with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.govresearchgate.net The rate at which the parent drug disappears over time is measured to determine its metabolic stability. researchgate.net

In these assays, this compound is commonly used as a stable isotope-labeled internal standard (SIL-IS). Its function is to ensure the accuracy of the quantification of the unlabeled Ondansetron. By adding a known concentration of this compound to the reaction mixture at various time points, analysts can precisely measure the diminishing concentration of Ondansetron, even at very low levels, thereby calculating an accurate rate of metabolism.

Below is a table representing hypothetical data from such an experiment, demonstrating the depletion of Ondansetron over time in the presence of human liver microsomes.

Incubation Time (minutes)Ondansetron Concentration (µM)This compound (Internal Standard) Peak AreaCalculated % Ondansetron Remaining
01.00550,123100%
50.85548,95085%
150.61551,08061%
300.35549,50035%
600.12550,56012%

This is an interactive data table representing hypothetical research findings.

Cytochrome P450 Enzyme Contribution Studies using Labeled Substrates

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs, including Ondansetron. mdpi.commdpi.com Identifying which specific CYP isozymes are involved in a drug's metabolism is essential for predicting drug-drug interactions. nih.gov Studies have shown that multiple CYP enzymes, including CYP1A2, CYP2D6, and CYP3A4, are involved in the metabolism of Ondansetron. drugbank.comnih.govhee.nhs.uk In these studies, which often use recombinant human CYP enzymes or specific chemical inhibitors, this compound is used as an internal standard to accurately quantify the rate of metabolism mediated by each individual enzyme. nih.gov

Research indicates that CYP1A2 is one of the enzymes involved in the metabolism of Ondansetron. drugbank.comnih.gov It contributes to the hydroxylation of the indole moiety. clinpgx.org Studies using human hepatic microsomes with specific inhibitors for CYP1A2, such as furafylline, have confirmed its role in Ondansetron's clearance. nih.gov

EnzymePrimary Metabolic ReactionRelative Contribution
CYP1A2 Hydroxylation (e.g., to 7-hydroxyondansetron)Involved
CYP2D6 HydroxylationInvolved, but role may be minor in overall clearance
CYP3A4 HydroxylationPredominant role

This table summarizes findings on the enzymatic contribution to Ondansetron metabolism. drugbank.comclinpgx.orgnih.gov

Role of Other Drug-Metabolizing Enzymes

While the Cytochrome P450 (CYP) enzyme superfamily is responsible for the initial Phase I oxidative metabolism of ondansetron, other drug-metabolizing enzymes play a critical, subsequent role in its biotransformation and clearance. nih.govdrugbank.com The metabolic fate of ondansetron is not determined solely by CYP-mediated hydroxylation but also involves extensive Phase II conjugation reactions, which are essential for converting the primary metabolites into more water-soluble forms that can be readily excreted. hee.nhs.ukdroracle.ai Isotopically labeled internal standards, such as this compound, are crucial in metabolic studies to accurately quantify the parent drug and the metabolites formed through these various enzymatic pathways.

The primary Phase I metabolites of ondansetron, which include hydroxylations at the 7- and 8-positions of the indole ring, serve as substrates for Phase II enzymes. clinpgx.orgnih.gov These conjugation pathways are the predominant routes for the clearance of ondansetron's metabolites. nih.gov

Key non-CYP enzymes involved in ondansetron metabolism include:

Sulfotransferases (SULTs): In addition to glucuronidation, sulfation is another important Phase II conjugation reaction for ondansetron metabolites. drugbank.comhee.nhs.uk SULTs catalyze the transfer of a sulfonate group to the hydroxylated metabolites. While generally considered a part of the metabolic process, glucuronidation is the more emphasized pathway in the literature for ondansetron clearance. drugbank.comclinpgx.org

The comprehensive picture of ondansetron's biotransformation highlights a multi-enzyme system. While CYPs initiate the process, the subsequent and decisive steps in detoxification and clearance are handled by these other enzyme families. The use of stable isotope-labeled compounds like this compound in pharmacokinetic research allows for precise differentiation and measurement of these various metabolic products, enabling a detailed understanding of the relative contribution of each enzymatic pathway.

Tables of Research Findings

The following tables summarize the enzymatic contributions to ondansetron metabolism.

Table 1: Overview of Major Metabolic Pathways and Enzyme Families for Ondansetron
Metabolic PhaseEnzyme FamilySpecific Role in Ondansetron MetabolismResulting Products
Phase I (Oxidation)Cytochrome P450 (CYP)Initial hydroxylation of the indole ring. clinpgx.org7-hydroxyondansetron, 8-hydroxyondansetron, and other minor oxidative metabolites. nih.gov
Phase II (Conjugation)UDP-Glucuronosyltransferases (UGTs)Attachment of glucuronic acid to hydroxylated metabolites. drugbank.comhee.nhs.ukGlucuronide conjugates (e.g., 8-hydroxyondansetron glucuronide). nih.gov
Phase II (Conjugation)Sulfotransferases (SULTs)Attachment of a sulfonate group to hydroxylated metabolites. drugbank.comhee.nhs.ukSulfate conjugates.
Table 2: Contribution of Specific Enzyme Pathways to Ondansetron Clearance
Enzyme/PathwaySubstratePrimary FunctionSignificance in Overall Clearance
CYP1A2, CYP2D6, CYP3A4OndansetronPhase I hydroxylation. drugbank.comdroracle.aiEssential initial step; multiple CYPs involved, indicating redundancy. nih.govdrugbank.com
Glucuronidation (via UGTs)Hydroxylated Ondansetron MetabolitesPhase II conjugation to increase water solubility. hee.nhs.ukA primary pathway for the excretion of metabolites. droracle.ainih.gov
Sulfation (via SULTs)Hydroxylated Ondansetron MetabolitesPhase II conjugation. hee.nhs.ukContributes to the clearance of metabolites. drugbank.com

Pre Clinical Pharmacokinetic Research with Ondansetron D5

In Vitro Pharmacokinetic Profiling

In vitro studies are the first step in characterizing the pharmacokinetic profile of a new chemical entity such as Ondansetron-d5. These studies utilize subcellular fractions, cells, and tissues to predict the in vivo behavior of the compound.

For the parent compound, Ondansetron (B39145), in vitro studies have shown that it is a substrate for several human hepatic cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4. drugbank.com The primary metabolic pathway is hydroxylation on the indole (B1671886) ring, followed by glucuronide or sulfate (B86663) conjugation. drugbank.com

A theoretical in vitro study of this compound would involve:

Metabolic Stability Assays: Incubating this compound with liver microsomes or hepatocytes from various species (e.g., rat, dog, human) to determine its rate of metabolism. A slower rate of metabolism compared to Ondansetron would be indicative of a positive deuterium (B1214612) kinetic isotope effect (DKIE).

Reaction Phenotyping: Utilizing recombinant human CYP enzymes to identify which specific enzymes are responsible for the metabolism of this compound. This would reveal if deuteration alters the primary metabolic pathways.

Plasma Protein Binding: Determining the extent to which this compound binds to plasma proteins using methods like equilibrium dialysis or ultrafiltration. The parent compound, Ondansetron, is approximately 70-76% bound to plasma proteins. nih.gov

Animal Model Pharmacokinetic Studies

Following in vitro profiling, pharmacokinetic studies in animal models are conducted to understand the compound's behavior in a whole organism. These studies provide crucial data on bioavailability, tissue distribution, and clearance.

Microdialysis is a minimally invasive technique used to measure unbound drug concentrations in the interstitial fluid of various tissues in awake, freely moving animals. This is particularly important for drugs that target the central nervous system (CNS). For Ondansetron, which has central antiemetic effects, understanding its brain penetration is key. Studies on the parent compound in rats have utilized microdialysis to assess its concentration in brain tissue.

A hypothetical study on this compound would involve placing microdialysis probes in specific brain regions (e.g., prefrontal cortex, hippocampus) and potentially other tissues of interest in rats. After administration of this compound, dialysate samples would be collected over time to determine the concentration-time profile of the unbound drug in the target tissues.

To determine the concentration of this compound in the collected biological samples, a sensitive and specific analytical method is required, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method allows for the precise quantification of the drug and its metabolites.

For Ondansetron, LC-MS/MS methods have been developed and validated for its quantification in rat serum and brain microdialysates. drugbank.com A similar method would need to be developed for this compound. The use of a stable isotope-labeled internal standard, such as Ondansetron-d3, is common in such assays to ensure accuracy. drugbank.com

The following table illustrates the type of pharmacokinetic data that would be collected from an intravenous administration study of Ondansetron in dogs. nih.gov A similar table would be generated for this compound to compare its pharmacokinetic parameters.

Parameter0.5 mg/kg Dose1 mg/kg Dose
Cmax (ng/mL) 214541
AUC0–8h (ng/mL*h) 4631057
Half-life (h) 1.91.6
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.

Assessment of Deuterium Isotope Effects on Pharmacokinetic Parameters (excluding clinical outcomes)

The central focus of pre-clinical studies on a deuterated drug is to quantify the deuterium isotope effect on its pharmacokinetics. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. scienceopen.com

Deuteration is not generally expected to significantly alter the absorption or distribution of a drug, as these are primarily governed by physicochemical properties like solubility, permeability, and plasma protein binding, which are typically not substantially changed by deuterium substitution.

However, if deuteration significantly reduces first-pass metabolism in the gut wall or liver, it could lead to an increase in oral bioavailability. For Ondansetron, oral bioavailability is around 60% due to first-pass metabolism. nih.gov A comparative study of oral and intravenous administration of this compound in an animal model would be necessary to determine its absolute bioavailability and assess any changes compared to the parent compound.

The most anticipated impact of deuteration is on the rate of elimination. If the primary route of clearance for Ondansetron is metabolism involving the cleavage of a C-H bond that has been replaced by a C-D bond in this compound, a decrease in the rate of metabolism and consequently a lower clearance and longer half-life would be expected. scienceopen.com

The following table presents a hypothetical comparison of pharmacokinetic parameters between Ondansetron and this compound, illustrating a potential deuterium isotope effect.

ParameterOndansetron (Hypothetical)This compound (Hypothetical)% Change
Clearance (L/h/kg) 0.70.4-43%
Half-life (h) 3.05.5+83%
AUC (ng*h/mL) 500900+80%

This type of comparative data would be essential to determine if the deuteration of Ondansetron provides a meaningful alteration of its pharmacokinetic profile, which could potentially translate to modified dosing regimens or improved therapeutic outcomes. However, without direct experimental data on this compound, any such discussion remains speculative.

Application of Ondansetron D5 in Drug Discovery and Development Research

Reference Standard and Quality Control in Pharmaceutical Synthesis

Ondansetron-d5 is utilized as a reference standard in the pharmaceutical industry. Reference standards are highly characterized substances used to ensure the identity, strength, quality, and purity of drug products and their components. sigmaaldrich.com In the context of ondansetron (B39145) synthesis, this compound serves as a crucial standard for Quality Control (QC) applications. axios-research.comweblivelink.comsynzeal.com It helps in the accurate quantification of ondansetron and the detection and quantification of impurities that may arise during the synthesis process. synzeal.comaxios-research.com Its use as a reference standard contributes to ensuring that the synthesized ondansetron meets required pharmacopeial standards, such as those set by the USP or EP. axios-research.comweblivelink.comsynzeal.com

Analytical Method Validation (AMV) in Drug Development Stages

Analytical Method Validation (AMV) is a critical process in drug development to confirm that an analytical method is suitable for its intended purpose. This compound is widely used as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of ondansetron in biological matrices like plasma. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard like this compound is preferred in LC-MS/MS bioanalysis as it can compensate for variations that occur during sample preparation, matrix effects, and instrument fluctuations, thereby improving the accuracy and precision of the method. bioanalysis-zone.com

In the development and validation of LC-MS/MS methods for ondansetron, this compound is added to calibration standards, quality control samples, and study samples at a constant concentration prior to sample extraction. bioanalysis-zone.com This allows for the normalization of the analyte response against the internal standard response, leading to more reliable quantitative results. Studies have demonstrated the successful development and validation of sensitive LC-MS/MS methods for ondansetron quantification in plasma using a stable isotope-labeled internal standard, exhibiting good linearity, accuracy, and precision over relevant concentration ranges. researchgate.netresearchgate.net

Enabling Studies for Drug-Drug Interaction Predictions (non-clinical)

Non-clinical drug-drug interaction (DDI) studies are essential to understand how a new drug might affect the pharmacokinetics of other co-administered drugs. Since ondansetron is metabolized by hepatic cytochrome P-450 enzymes, including CYP3A4, CYP2D6, and CYP1A2, it is subject to potential interactions with inducers or inhibitors of these enzymes. mims.commedicaldialogues.inpfizermedicalinformation.com

While the search results did not provide specific non-clinical DDI studies explicitly mentioning the use of this compound, stable isotope-labeled internal standards like this compound are routinely used in bioanalytical methods supporting such studies. By accurately quantifying the concentration of ondansetron in biological samples from non-clinical studies involving co-administration with potential interacting substances, researchers can assess changes in ondansetron's clearance and exposure. The precise quantification enabled by this compound as an internal standard is crucial for determining the impact of other drugs on ondansetron's metabolism and disposition in non-clinical models, which informs the prediction of potential DDI in humans.

Support for Investigational Drug Formulation Research

This compound can indirectly support investigational drug formulation research by enabling accurate analytical testing of different formulations. While the primary focus of formulation research is on the non-labeled active pharmaceutical ingredient, the analytical methods developed and validated using this compound as an internal standard are applied to quantify ondansetron release, dissolution, and stability from various experimental formulations.

For example, studies investigating different formulations of ondansetron, such as fast-disintegrating tablets or multiparticulate systems for targeted delivery, rely on robust analytical methods to evaluate drug release profiles and content uniformity. ijpsonline.comsymbiosisonlinepublishing.comresearchgate.netresearchgate.net The validated methods employing this compound as an internal standard ensure the accuracy and reliability of the data generated during the evaluation of these formulations. This accurate data is essential for comparing the performance of different formulations and selecting the most promising candidates for further development.

Future Research Directions and Innovations in Deuterated Drug Analogs

Advancements in Deuterium (B1214612) Labeling Technologies

Significant progress has been made in deuterium labeling technologies, enabling more efficient and selective incorporation of deuterium into complex organic molecules like pharmaceuticals. Recent developments include improved hydrogen isotope exchange (HIE) methods, reductive deuteration, and dehalogenative deuteration techniques acs.orgresearchgate.netnih.gov. These methods often utilize transition metal catalysts and can be applied at later stages of synthesis, which is advantageous for producing labeled drug analogs acs.orghwb.gov.inresearchgate.net. Photocatalytic deuterium addition, known for its mild reaction conditions, is also being explored for labeling common functional groups found in pharmaceutical compounds assumption.edu. The development of new catalysts and methodologies allows for better control over the regioselectivity and chemoselectivity of deuterium incorporation, which is crucial for precisely labeling specific sites on a molecule to study targeted metabolic pathways acs.orgresearchgate.netassumption.edu. These technological advancements facilitate the synthesis of specifically labeled compounds like Ondansetron-d5 with high isotopic purity, essential for accurate quantitative analysis and mechanistic studies.

Integration of this compound in Multi-Omics Research

The integration of stable isotope-labeled compounds, such as this compound, in multi-omics research holds significant potential. Multi-omics approaches, which combine data from genomics, proteomics, metabolomics, and other omics disciplines, provide a comprehensive view of biological systems. Stable isotope labeling, coupled with mass spectrometry, is a powerful tool for tracing the metabolic fate of drugs and understanding their interactions with biological molecules within these complex systems acs.orgmusechem.comhwb.gov.inscispace.comacs.org.

This compound can be used in metabolomics studies to differentiate the parent drug from its endogenous counterparts and to track its metabolic transformation in biological samples acs.orgmusechem.comhwb.gov.in. This can provide detailed insights into the enzymes involved in Ondansetron (B39145) metabolism (e.g., CYP enzymes) and the formation of various metabolites mims.comdrugs.com. In proteomic studies, deuterium labeling can be used for protein quantification and to study drug-protein interactions acs.orgacs.org. While direct examples of this compound in multi-omics research were not extensively found, the general application of stable isotope-labeled drugs in understanding drug disposition and potential links to gene and protein changes in toxicogenomic studies has been highlighted acs.org. Future research could leverage this compound in multi-omics platforms to gain a more holistic understanding of its pharmacological effects and potential off-target interactions at a systems level.

Computational Modeling and Simulation of Deuterated Compounds

Computational modeling and simulation play an increasingly vital role in predicting and understanding the effects of deuterium substitution on drug properties. Advanced computational tools can be used for pharmacokinetic simulations, predicting how deuterium affects absorption, distribution, metabolism, and excretion (ADME) alfa-chemistry.com. Molecular dynamics studies can provide insights into how deuterium influences bond strength, molecular stability, and interactions with biological targets alfa-chemistry.com.

For this compound, computational modeling could help predict the impact of deuterium labeling on its metabolic rate by specific CYP enzymes, potentially explaining observed kinetic isotope effects plos.orgnih.gov. Virtual screening approaches can evaluate different deuteration patterns to identify sites that are most likely to influence metabolic stability or other desired properties alfa-chemistry.com. While computational studies specifically on this compound were not detailed in the search results, the application of such methods to other deuterated compounds, including the simulation of spectra for partly deuterated compounds and the investigation of deuterium isotope effects in chromatographic separations, demonstrates the growing capability in this area schrodinger.comoup.com. Future computational efforts could focus on modeling the interactions of this compound with its primary target, the 5-HT3 receptor, and with metabolic enzymes to better understand the subtle effects of deuteration on binding and catalysis.

Expanding Applications of this compound in Pre-clinical Pharmacodynamics and Mechanistic Biology

Deuterated analogs like this compound are valuable tools for expanding our understanding of drug pharmacodynamics and mechanistic biology in pre-clinical settings. While the primary use of this compound has been as an analytical standard, its unique properties due to deuterium substitution can be leveraged in various pre-clinical studies.

The ability to track this compound specifically using mass spectrometry allows for detailed pharmacokinetic studies, including assessing its distribution in tissues and organs and the rate of its metabolism compared to the non-deuterated form acs.orgmusechem.comhwb.gov.in. This can help elucidate metabolic pathways and identify potential metabolic switching events where the inhibition of one metabolic route due to deuteration leads to increased metabolism via alternative pathways scispace.comcdnsciencepub.com.

In mechanistic biology studies, this compound could be used in conjunction with advanced analytical techniques to investigate its interaction with the 5-HT3 receptor and downstream signaling pathways. Although Ondansetron's mechanism of action as a 5-HT3 receptor antagonist is well-established, deuterated analogs could potentially offer new avenues for studying receptor binding kinetics or conformational changes with greater precision, especially when combined with techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) for studying protein conformations acs.orgacs.org. Pre-clinical studies utilizing this compound could provide deeper insights into the relationship between its metabolic profile and its pharmacodynamic effects, potentially revealing subtle differences compared to the non-deuterated drug that are not apparent in standard assays.

Q & A

Q. How can researchers confirm the identity and purity of Ondansetron-d5 in experimental settings?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and isotopic pattern, ensuring deuterium incorporation at specified positions (e.g., methylimidazole-d5) .
  • Validate purity via nuclear magnetic resonance (NMR) spectroscopy, comparing chemical shifts of deuterated vs. non-deuterated protons .
  • Employ high-performance liquid chromatography (HPLC) with UV detection to assess chromatographic homogeneity and rule out degradation products .

Q. What are the primary applications of this compound in pharmacokinetic studies?

Methodological Answer:

  • Serve as an internal standard in quantitative LC-MS/MS assays to improve accuracy by compensating for matrix effects or ionization variability .
  • Track drug metabolism by comparing deuterated and non-deuterated forms, leveraging isotopic differences to distinguish parent compounds from metabolites .

Q. What protocols ensure stable isotopic labeling of this compound during synthesis?

Methodological Answer:

  • Optimize reaction conditions (e.g., solvent, temperature) to maximize deuterium incorporation at target sites (e.g., methylimidazole-d5) while minimizing exchange at non-target positions .
  • Validate labeling efficiency using isotopic enrichment assays and compare results to non-deuterated controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound pharmacokinetic data across studies?

Methodological Answer:

  • Perform cross-validation using orthogonal analytical methods (e.g., LC-MS vs. immunoassays) to rule out platform-specific biases .
  • Assess isotopic purity via mass spectrometry to confirm that deuterium substitution does not alter metabolic pathways or introduce confounding variables .
  • Statistically analyze batch-to-batch variability in deuterium labeling, as inconsistent enrichment can skew bioavailability measurements .

Q. What experimental designs mitigate interference from deuterium isotope effects in receptor-binding assays?

Methodological Answer:

  • Include dual-arm studies comparing this compound and non-deuterated Ondansetron under identical conditions to isolate isotope effects .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity differences caused by deuterium substitution, ensuring results are corrected for isotopic mass .

Q. How should researchers design studies to evaluate this compound’s metabolic stability in vitro?

Methodological Answer:

  • Incubate this compound with human liver microsomes (HLMs) or recombinant CYP450 enzymes, monitoring deuterium retention via LC-MS/MS to identify metabolic "hotspots" .
  • Pair with stable isotope tracing to distinguish intrinsic metabolic pathways from artifacts introduced by deuterium .

Q. What strategies address low signal-to-noise ratios in trace-level this compound detection?

Methodological Answer:

  • Implement pre-concentration techniques (e.g., solid-phase extraction) to enhance sensitivity in biological matrices .
  • Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to improve specificity and reduce background interference .

Data Analysis and Validation

Q. How can researchers validate the reproducibility of this compound studies across laboratories?

Methodological Answer:

  • Share reference materials with documented isotopic enrichment and purity metrics to standardize inter-lab comparisons .
  • Adopt open-access data repositories for raw spectral and chromatographic data, enabling peer validation of analytical workflows .

Q. What statistical approaches are optimal for analyzing dose-response relationships involving this compound?

Methodological Answer:

  • Apply non-linear regression models (e.g., four-parameter logistic curves) to quantify EC50 values, accounting for deuterium-related variances in potency .
  • Use bootstrap resampling to estimate confidence intervals for small-sample datasets, reducing overreliance on parametric assumptions .

Ethical and Technical Considerations

Q. How should researchers address potential isotopic exchange in long-term stability studies of this compound?

Methodological Answer:

  • Store samples in deuterium-depleted solvents to prevent inadvertent isotopic exchange .
  • Conduct accelerated stability studies under varying pH and temperature conditions to model degradation kinetics and identify critical storage parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.